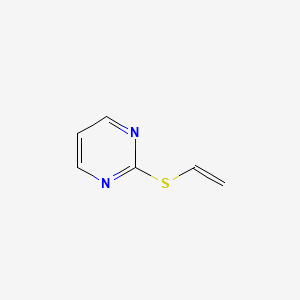
Ethyl red iodide
概要
説明
Ethyl iodide, also known as iodoethane, is a colorless and flammable chemical compound. It has the chemical formula C2H5I . It is prepared by heating ethanol with iodine and phosphorus . On contact with air, especially on the effect of light, it decomposes and turns yellow or reddish from dissolved iodine .
Synthesis Analysis
Ethyl iodide is usually prepared in laboratories by the reaction of iodine, red phosphorus, and ethanol . The key step in this synthesis is the formation of the intermediate phosphorus triiodide, which reacts with ethanol to yield the desired product and phosphoric acid as a byproduct .Molecular Structure Analysis
Ethyl iodide has the chemical formula C2H5I . The molecular weight is 155.97 g/mol . It is a colorless flammable chemical compound .Chemical Reactions Analysis
Ethyl iodide is used in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness . An electrochemical ‘redox-relay’ system has been developed which allows the generation of C-centered radicals . Intermolecular ‘tin-like’ radical reactions can subsequently be conducted under the most benign of conditions .Physical And Chemical Properties Analysis
Ethyl iodide is a colorless flammable chemical compound . It has the chemical formula C2H5I . On contact with air, especially on the effect of light, it decomposes and turns yellow or reddish from dissolved iodine .科学的研究の応用
-
Electrophilic Iodination of Organic Compounds
- Field : Synthetic Organic Chemistry .
- Application : The iodination of organic compounds is of great importance in synthetic organic chemistry. It opens comprehensive approaches for the synthesis of various biologically active compounds .
- Methods : The best choice for the iodination of organic compounds is the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants in the presence of desirable solvents or under solvent-free protocols .
- Results : Molecular iodine is extensively employed for α-iodination of alkyl carbonyl compounds. It could act as a catalyst promoting enolisation and as a reagent reacting with enol to afford α-iodocarbonyl compounds .
-
Organic-Inorganic Hybrid Structure Based on Copper (I) Iodide
- Field : Material Science .
- Application : A new organic-inorganic hybrid structure based on copper (I) iodide staircase chain has been synthesized .
- Methods : The structure was synthesized by a slow-diffusion method .
- Results : It emits red emission peaking at 620 nm. The internal quantum yield (IQY) measured for this compound is 6.5% under 360 nm excitation .
-
Adsorption-based Capture of Iodine and Organic Iodides
-
Ethylating Agent
- Field : Organic Chemistry .
- Application : Ethyl iodide is an excellent ethylating agent .
- Methods : Ethyl iodide is prepared by using red phosphorus, absolute ethanol, and iodine. The iodine dissolves in the ethanol, where it reacts with the solid phosphorus to form phosphorus triiodide .
- Results : Because iodide is a good leaving group, ethyl iodide is an excellent ethylating agent .
-
Time-Controlled Autonomous Dissipative Self-Assembly
- Field : Materials Science .
- Application : The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
- Methods : The methods involve the use of iodine clocks, which are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag .
- Results : The changes in iodine concentration can be associated with changes in pH and redox potential .
-
Synthesis of Alkyl Halides from Alcohols
- Field : Organic Chemistry .
- Application : This research focuses on the synthesis of alkyl halides from alcohols .
- Methods : The methods involve the use of iodide and phosphoric (V) acid to produce hydrogen iodide which reacts with the alcohol .
- Results : The results of this research are not specified in the source .
-
Ethyl Iodide as an Ethylating Agent
- Field : Organic Chemistry .
- Application : Ethyl iodide is a colorless flammable chemical compound. It has the chemical formula C2H5I and is prepared by heating ethanol with iodine and phosphorus . Because iodide is a good leaving group, ethyl iodide is an excellent ethylating agent .
- Methods : Ethyl iodide is prepared by using red phosphorus, absolute ethanol, and iodine. The iodine dissolves in the ethanol, where it reacts with the solid phosphorus to form phosphorus triiodide .
- Results : Ethyl iodide is an excellent ethylating agent. It is also used as the hydrogen radical promoter .
-
Iodine Clocks in Materials Science
- Field : Materials Science .
- Application : Iodine clocks are fascinating nonlinear chemical systems with a glorious past and a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .
- Methods : The methods involve the use of iodine clocks, which are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag .
- Results : The changes in iodine concentration can be associated with changes in pH and redox potential .
-
Synthesis of Alkyl Halides from Alcohols
- Field : Organic Chemistry .
- Application : This research focuses on the synthesis of alkyl halides from alcohols .
- Methods : The methods involve the use of iodide and phosphoric (V) acid to produce hydrogen iodide which reacts with the alcohol .
- Results : The results of this research are not specified in the source .
Safety And Hazards
Ethyl iodide is toxic and carcinogenic . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects .
将来の方向性
The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .
特性
IUPAC Name |
(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKATFBGLTVMQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883515 | |
| Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl red iodide | |
CAS RN |
634-21-9 | |
| Record name | Ethyl Red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-[(1-ethyl-4(1H)-quinolylidene)methyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)









![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)